molecular formula C10H23N3O2S B1518691 N,N-dipropylpiperazine-1-sulfonamide CAS No. 99868-87-8

N,N-dipropylpiperazine-1-sulfonamide

Cat. No. B1518691
CAS RN: 99868-87-8
M. Wt: 249.38 g/mol
InChI Key: UHHDVPMEGINICA-UHFFFAOYSA-N
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Description

N,N-dipropylpiperazine-1-sulfonamide is a chemical compound used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The molecular formula of N,N-dipropylpiperazine-1-sulfonamide is C10H23N3O2S, and its molecular weight is 249.37 . Detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-dipropylpiperazine-1-sulfonamide, such as melting point, boiling point, and density, are not available in the search results .

Scientific Research Applications

Synthesis of Piperazines

“N,N-dipropylpiperazine-1-sulfonamide” is a type of piperazine, which is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the synthesis of piperazines, including “N,N-dipropylpiperazine-1-sulfonamide”.

Antimicrobial Activity

A new N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared and tested for their antimicrobial activity . The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria .

Docking analysis was performed to support the biological results; binding modes with the active site of enoyl reductase amino acids from E. coli showed very good scores, ranging from −6.1090 to −9.6184 kcal/mol . This suggests that “N,N-dipropylpiperazine-1-sulfonamide” could potentially be used in the development of new antimicrobial drugs.

Safety and Hazards

Specific safety and hazard information for N,N-dipropylpiperazine-1-sulfonamide is not available in the search results .

Future Directions

N,N-dipropylpiperazine-1-sulfonamide is currently used as an intermediate in pharmaceutical research and development . Its future applications will likely depend on the outcomes of ongoing research in this field.

properties

IUPAC Name

N,N-dipropylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDVPMEGINICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dipropylpiperazine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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